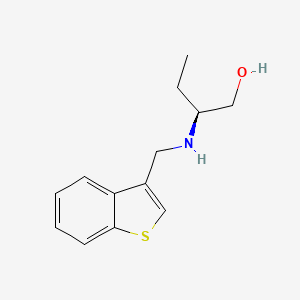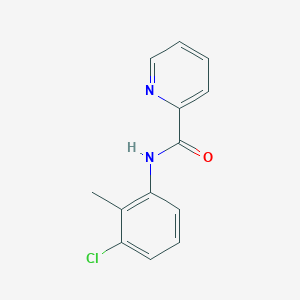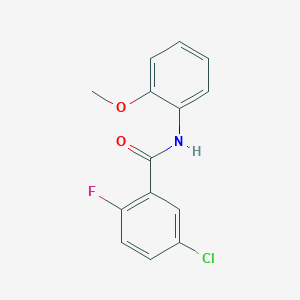
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol, also known as BTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BTS belongs to the class of beta-adrenergic receptor agonists, which are commonly used in the treatment of various medical conditions, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure. In
Wirkmechanismus
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol acts as a selective beta-adrenergic receptor agonist, specifically targeting the beta-2 adrenergic receptor. Upon binding to this receptor, this compound activates a signaling cascade that leads to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation. Additionally, this compound increases the contractility of cardiac muscle cells, leading to positive inotropic and chronotropic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It increases cyclic adenosine monophosphate (cAMP) levels in cells, which leads to the activation of protein kinase A (PKA) and subsequent downstream effects. This compound also inhibits the release of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. Furthermore, this compound has been found to inhibit the proliferation of fibroblasts, leading to its anti-fibrotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol has several advantages for use in lab experiments. It is a highly selective beta-2 adrenergic receptor agonist, which allows for precise targeting of this receptor. Additionally, this compound has a long half-life, which makes it suitable for use in long-term studies. However, this compound also has some limitations. It can be difficult to obtain high purity this compound, which can affect the reproducibility of results. Additionally, this compound can have off-target effects on other receptors, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol. One area of interest is the potential use of this compound in the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis. Additionally, this compound could be studied for its potential use in the treatment of inflammatory bowel disease, as it has been shown to have anti-inflammatory effects. Furthermore, the development of more selective beta-2 adrenergic receptor agonists based on the structure of this compound could lead to the development of more effective treatments for respiratory and cardiovascular diseases.
Synthesemethoden
The synthesis of (2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol involves the reaction between 1-benzothiophen-3-ylmethylamine and (2S)-2-amino-1-butanol. This reaction is carried out under specific conditions to yield this compound as a white crystalline powder. The purity of the compound is crucial for its use in scientific research, and various purification methods, such as recrystallization and chromatography, can be employed to achieve this.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol has been extensively studied for its potential therapeutic properties. It has been shown to have bronchodilatory effects, which make it a promising candidate for the treatment of respiratory conditions such as asthma and COPD. Additionally, this compound has been found to have positive inotropic and chronotropic effects, which suggest its potential use in the treatment of heart failure. Furthermore, this compound has been shown to have anti-inflammatory and anti-fibrotic properties, which could be beneficial in the treatment of various inflammatory and fibrotic diseases.
Eigenschaften
IUPAC Name |
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-2-11(8-15)14-7-10-9-16-13-6-4-3-5-12(10)13/h3-6,9,11,14-15H,2,7-8H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINUSJZFAICVOX-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=CSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(piperazin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7646201.png)
![1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)
![N-[2-keto-2-(p-anisidino)ethyl]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7646218.png)

![[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone](/img/structure/B7646256.png)


![4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide](/img/structure/B7646276.png)
![(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7646285.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B7646299.png)
![(1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B7646307.png)
